N-(2,5-dimethylphenyl)-2-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)acetamide
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Overview
Description
N-(2,5-dimethylphenyl)-2-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)acetamide is a synthetic organic compound that belongs to the class of benzothiadiazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethylphenyl)-2-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)acetamide typically involves the following steps:
Formation of the Benzothiadiazine Core: This can be achieved by the cyclization of appropriate sulfonamide and amine precursors under acidic or basic conditions.
Acylation Reaction: The benzothiadiazine core is then acylated with 2-(2,5-dimethylphenyl)acetyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dimethylphenyl)-2-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfone group to a sulfide.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic ring or the acetamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring or acetamide moiety.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Biology: The compound could be used in studies investigating its effects on cellular processes or its potential as a biochemical tool.
Agriculture: It might be explored for its pesticidal or herbicidal properties.
Materials Science: The compound could be utilized in the synthesis of novel materials with unique properties.
Mechanism of Action
The mechanism of action of N-(2,5-dimethylphenyl)-2-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)acetamide would depend on its specific biological target. Generally, benzothiadiazine derivatives can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Benzothiadiazine Derivatives: Compounds such as chlorothiazide and hydrochlorothiazide, which are used as diuretics.
Sulfonamide Derivatives: Compounds like sulfanilamide, which have antibacterial properties.
Uniqueness
N-(2,5-dimethylphenyl)-2-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)acetamide is unique due to its specific structural features, such as the presence of the 2,5-dimethylphenyl group and the acetamide moiety. These structural elements may confer distinct biological activities and chemical reactivity compared to other benzothiadiazine or sulfonamide derivatives.
Properties
IUPAC Name |
N-(2,5-dimethylphenyl)-2-(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S/c1-11-7-8-12(2)14(9-11)19-17(21)10-16-18-13-5-3-4-6-15(13)24(22,23)20-16/h3-9H,10H2,1-2H3,(H,18,20)(H,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYUSOOYRUZMZEV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CC2=NS(=O)(=O)C3=CC=CC=C3N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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